5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
5-[4-(4-Carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (CAS: 677010-20-7) is a polycarboxylic acid featuring a biphenyl backbone with three carboxyl groups. Its structure comprises a central benzene ring substituted with two carboxyl groups at positions 1 and 3 and a para-carboxyphenyl group at position 5 (Fig. 1). This arrangement confers high symmetry and multiple coordination sites, making it a valuable ligand in metal-organic frameworks (MOFs) and coordination polymers . The compound’s molecular formula is C₁₅H₁₀O₆, with a molecular weight of 286.24 g/mol and a purity of ≥98% in commercial preparations . Its extended conjugation and rigid geometry enhance its utility in designing porous materials for gas storage, catalysis, and sensing applications .
Properties
Molecular Formula |
C21H14O6 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)15-7-5-13(6-8-15)12-1-3-14(4-2-12)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
AKCOXFGRLZSRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid (HNO3) in the presence of water.
Purification: The reaction mixture is cooled to room temperature, and the product is isolated by filtration and washing with a weakly basic solution (e.g., sodium hydroxide) to remove impurities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to carbon dioxide under specific conditions.
Condensation Reactions: The carboxylic acid groups can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Condensation Reagents: Thionyl chloride (SOCl2), dicyclohexylcarbodiimide (DCC).
Major Products Formed
Reduction: Formation of alcohols.
Oxidation: Formation of carbon dioxide.
Condensation: Formation of amides and esters.
Scientific Research Applications
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: Used as a building block for metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Chemistry: Employed in the synthesis of dendrimers and other complex organic molecules.
Biology and Medicine: Potential use in drug delivery systems and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs), where the compound acts as a tritopic bridging ligand . The molecular targets and pathways involved include the coordination sites on metal ions and the formation of extended network structures.
Comparison with Similar Compounds
Isophthalic Acid (Benzene-1,3-Dicarboxylic Acid, H₂IA)
5-Hydroxybenzene-1,3-Dicarboxylic Acid (H25OIA)
- Structure : Features a hydroxyl group at position 5 instead of a biphenyl-carboxy substituent.
- Molecular Weight : 198.13 g/mol .
- Key Differences : Hydroxyl group enhances polarity and hydrogen-bonding capacity but reduces thermal stability compared to the hydrophobic biphenyl group in the target compound .
Extended Aromatic Systems
5-[4-(3,5-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic Acid (H₄TPTC)
- Structure : Contains four carboxyl groups (C₁₈H₁₂O₈) via additional dicarboxyphenyl substituents .
- Molecular Weight : 356.29 g/mol .
- Key Differences : Higher carboxyl density enables stronger metal coordination, forming MOFs with higher porosity (e.g., surface areas >4000 m²/g vs. ~1500 m²/g for the target compound’s MOFs) .
p-Terphenyl-3,5,3'',5''-Tetracarboxylic Acid
- Structure : Extends to a terphenyl backbone with four carboxyl groups (C₂₄H₁₄O₈).
- Molecular Weight : 430.36 g/mol .
- Key Differences : Longer linkers create ultra-large MOF pores (>30 Å), advantageous for macromolecular adsorption but challenging to synthesize .
Electron-Withdrawing and Functional Group Modifications
5-(Trifluoromethyl)benzene-1,3-Dicarboxylic Acid
5-(4-Carboxy-3-Fluorophenyl)benzene-1,3-Dicarboxylic Acid
- Structure : Introduces fluorine at the meta position of the biphenyl substituent (C₁₅H₉FO₆).
- Molecular Weight : 304.23 g/mol .
Heterocyclic and Azo-Functionalized Analogues
5-(4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl)benzene-1,3-Dicarboxylic Acid
5-[(E)-4-(Dimethylamino)phenyldiazenyl]isophthalic Acid
- Structure : Azo (-N=N-) group at position 5 (C₁₆H₁₄N₂O₄).
- Molecular Weight : 298.29 g/mol .
- Key Differences : Azo chromophore enables visible-light absorption (λmax ~450 nm), making it suitable for dye-sensitized materials or pH sensors .
Comparative Data Table
Biological Activity
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene, is an organic compound that has garnered attention for its diverse biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H14O8
- Molecular Weight : Approximately 438.43 g/mol
- Melting Point : 322-327°C
- Boiling Point : Approximately 711°C
The compound features a star-shaped structure with multiple carboxylic acid groups that enhance its ability to coordinate with metal ions, making it valuable in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
This compound exhibits significant biological activity through several mechanisms:
- DNA Interaction : The compound has been shown to bind to DNA, leading to unwinding of the DNA helix. This interaction can disrupt normal cellular functions and inhibit cancer cell proliferation .
- Inhibition of Enzymatic Activity : It targets dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme involved in pyrimidine biosynthesis, potentially inhibiting its function .
- Coordination Chemistry : As a tritopic ligand, it facilitates interactions with various biomolecules, enhancing its therapeutic potential .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Agent : Its ability to bind DNA and inhibit cell proliferation positions it as a candidate for cancer treatment.
- Metal-Organic Frameworks (MOFs) : Its coordination properties make it suitable for developing MOFs used in drug delivery systems and catalysis .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
